N'-hydroxy-3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}benzene-1-carboximidamide
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Overview
Description
N’-hydroxy-3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}benzene-1-carboximidamide is a complex organic compound with a molecular weight of 301.37 g/mol It is characterized by its unique structure, which includes a thieno[3,2-c]pyridine ring fused with a benzene carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}benzene-1-carboximidamide typically involves multi-step organic reactions. One common method includes the reaction of 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl chloride with benzene-1-carboximidamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}benzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N’-hydroxy-3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}benzene-1-carboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-hydroxy-3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}benzene-1-carboximidamide include:
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: A related compound with a similar thieno[3,2-c]pyridine ring structure.
Benzene-1-carboximidamide derivatives: Compounds with variations in the benzene carboximidamide group.
Uniqueness
The uniqueness of N’-hydroxy-3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}benzene-1-carboximidamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H15N3O2S |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
3-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C15H15N3O2S/c16-14(17-20)10-2-1-3-11(8-10)15(19)18-6-4-13-12(9-18)5-7-21-13/h1-3,5,7-8,20H,4,6,9H2,(H2,16,17) |
InChI Key |
NLELACPEUOHUJI-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CC2=C1SC=C2)C(=O)C3=CC=CC(=C3)/C(=N/O)/N |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)C3=CC=CC(=C3)C(=NO)N |
Origin of Product |
United States |
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